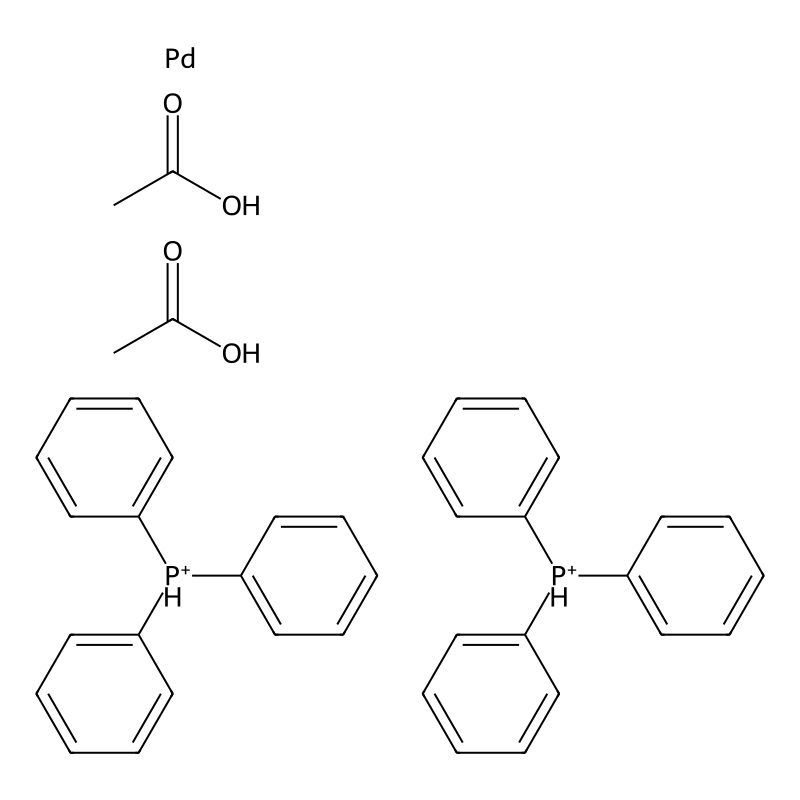Bis(triphenylphosphine)palladium(II) diacetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Cross-Coupling Reactions
Pd(OAc)2(PPh3)2 is a prominent catalyst for numerous cross-coupling reactions, where two different carbon-based moieties are linked together. These reactions are crucial for constructing complex organic molecules with precise control over the product structure. Some notable examples include:
- Buchwald-Hartwig coupling: This reaction forms carbon-nitrogen bonds between aryl/vinyl halides and amine derivatives.
- Suzuki-Miyaura coupling: This reaction forms carbon-carbon bonds between aryl/vinyl boronic acids and various electrophiles like alkyl/vinyl halides, triflates, and nonaflates.
- Stille coupling: This reaction forms carbon-carbon bonds between aryl/vinyl stannanes and various electrophiles.
- Sonogashira coupling: This reaction forms carbon-carbon bonds between terminal alkynes and aryl/vinyl halides.
- Negishi coupling: This reaction forms carbon-carbon bonds between organozinc reagents and various electrophiles.
- Hiyama coupling: This reaction forms carbon-carbon bonds between silyl compounds and various electrophiles.
- Heck reaction: This reaction forms alkenes from alkenes and aryl/vinyl halides.
The efficiency and selectivity of Pd(OAc)2(PPh3)2 in these reactions can be tuned by modifying reaction conditions and employing different ligands.
Other Applications
Beyond cross-coupling reactions, Pd(OAc)2(PPh3)2 finds applications in various other synthetic transformations, including:
- C-H activation: This approach directly functionalizes C-H bonds in organic molecules, enabling targeted modifications without pre-functionalization.
- Carbonylation reactions: These reactions introduce carbonyl groups (C=O) into organic molecules, leading to diverse functionalities like aldehydes, ketones, and esters.
- Cyclization reactions: Pd(OAc)2(PPh3)2 can facilitate the formation of new rings within organic molecules, leading to various heterocyclic and carbocyclic compounds.
Molecular Structure Analysis
Pd(PPh3)2(OAc)2 features a central palladium (Pd(II)) atom bonded to two triphenylphosphine (PPh3) ligands and two acetate (OAc) groups in a square planar geometry []. The triphenylphosphine ligands are bulky electron donors, stabilizing the Pd(II) center. The acetate groups can act as leaving groups during catalytic cycles.
Chemical Reactions Analysis
Synthesis
Pd(PPh3)2(OAc)2 is typically synthesized by reacting palladium dichloride (PdCl2) with triphenylphosphine and sodium acetate in a suitable solvent like acetic acid [].
PdCl2 + 4 PPh3 + 2 NaOAc -> Pd(PPh3)2(OAc)2 + 2 NaCl + 2 PPh3•HClCatalytic Reactions
Pd(PPh3)2(OAc)2 is a versatile catalyst for various organic transformations, including:
- Heck reaction: Formation of carbon-carbon bonds between aryl halides and alkenes.
Ar-X + alkene -> Ar-alkene (X = Cl, Br, I)- Suzuki reaction: Coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Ar-B(OH)2 + Ar’-X -> Ar-Ar’ (X = Cl, Br, I)- Sonogashira coupling: Formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.
RC≡CH + Ar-X -> RC≡C-Ar (X = Cl, Br, I)- Negishi coupling: Coupling of organozinc reagents with aryl or vinyl halides.
RZnX + Ar-X -> R-Ar (X = Cl, Br, I)The exact mechanism of these reactions varies but generally involves a catalytic cycle where the Pd(II) center undergoes oxidation-reduction steps and facilitates bond formation between the reaction partners.
Decomposition
Pd(PPh3)2(OAc)2 decomposes upon heating, releasing acetic acid and triphenylphosphine oxide [].







